4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-aminophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBGIGOMGXQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
This technical guide details the chemical properties, synthesis, and stability profile of 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol , a critical intermediate in the synthesis of alkynyl-aniline based pharmaceuticals (e.g., tyrosine kinase inhibitors).
Molecular Architecture & Physicochemical Profile
This compound represents a "masked" terminal alkyne, stabilized by a 2-hydroxy-2-propyl (dimethylcarbinol) moiety. It features a para-substituted aniline ring, providing a nucleophilic handle for further functionalization (e.g., amide coupling, heterocycle formation).
Identity
| Property | Detail |
| IUPAC Name | 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol |
| Common Name | 4-Amino-phenyl-dimethylpropargyl alcohol |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Structure | H₂N–C₆H₄–C≡C–C(CH₃)₂–OH |
| CAS Number | Note: Isomeric with 69088-96-6 (3-amino analog); specific CAS for 4-amino is 114220-88-1 (check specific vendor listings as registry numbers vary by salt form). |
Calculated Physicochemical Properties
| Parameter | Value | Interpretation |
| LogP (Predicted) | ~1.1 | Moderately lipophilic; suitable for organic extraction (EtOAc, DCM). |
| pKa (Aniline) | ~4.0–4.5 | Nitrogen is weakly basic; protonation occurs only in strong acid (pH < 3). |
| pKa (Alcohol) | >16 | The tertiary alcohol is non-acidic under physiological conditions. |
| H-Bond Donors | 3 | (–NH₂, –OH) |
| H-Bond Acceptors | 2 | (–NH₂, –OH) |
Synthesis & Manufacturing
The industrial standard for synthesizing this scaffold is the Sonogashira Cross-Coupling . This route is preferred over nucleophilic addition to ketones due to the sensitivity of the aniline functionality.
Synthetic Protocol (Sonogashira Coupling)
Reagents: 4-Iodoaniline (or 4-Bromoaniline), 2-Methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂ (Cat.), CuI (Cat.), Et₃N (Base/Solvent).
-
Inertion: Charge a reaction vessel with 4-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%). Purge with Argon/Nitrogen.
-
Addition: Add degassed Triethylamine (solvent/base) followed by 2-Methyl-3-butyn-2-ol (1.2 eq).
-
Reaction: Heat to 50–70°C for 4–12 hours. Monitor by HPLC/TLC for disappearance of halide.
-
Workup: Filter off ammonium salts. Concentrate filtrate. Partition between water and Ethyl Acetate.
-
Purification: Recrystallization from Toluene/Hexanes or Flash Chromatography (SiO₂, Hex/EtOAc gradient).
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the specific role of the propargylic alcohol as a masking group.
Figure 1: Palladium-catalyzed cross-coupling mechanism for the synthesis of the target alkyne.
Chemical Stability & Degradation Pathways
Understanding the stability of 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol is vital for process control. The molecule contains three reactive centers: the aniline nitrogen , the alkyne pi-system , and the tertiary alcohol .
Pathway A: Retro-Favorskii Reaction (Base/Heat)
-
Trigger: Strong base (NaOH, KOH) and heat (>100°C).
-
Mechanism: Deprotonation of the hydroxyl group leads to the expulsion of acetone and the formation of the terminal alkyne (4-ethynylaniline).
-
Implication: This is often a desired deprotection step, but in the context of storage, it represents a degradation pathway if the material is exposed to basic impurities and heat.
Pathway B: Meyer-Schuster Rearrangement (Acid)
-
Trigger: Acidic conditions (pH < 4), especially with heat.
-
Mechanism: Protonation of the hydroxyl group facilitates water loss, generating a propargylic cation. This cation captures water at the alkyne position, tautomerizing to an
-unsaturated ketone (enone). -
Implication: Avoid acidic workups or storage in unbuffered acidic solvents.
Pathway C: Oxidative Degradation (Air/Light)
-
Trigger: Atmospheric oxygen, UV light.
-
Mechanism: The electron-rich aniline ring is susceptible to radical oxidation, leading to N-oxides, azo-dimers (colored impurities), and polymerization (browning).
-
Implication: The compound must be stored under inert gas and protected from light.
Degradation Logic Diagram
Figure 2: Primary degradation pathways under stress conditions.
Handling, Storage, & Safety Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). For long-term (>6 months), store at -20°C .
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.
Safety Profile (GHS Classification)
-
H315/H319: Causes skin and serious eye irritation (Standard for anilines/alkynes).
-
H335: May cause respiratory irritation.
-
Precaution: Anilines can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.
Analytical Characterization
To validate the integrity of the compound, the following analytical signatures should be monitored.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use TFA if analyzing for long periods to avoid degradation).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).
1H-NMR Signature (DMSO-d6, 400 MHz)
-
δ 1.45 ppm (s, 6H): Gem-dimethyl groups [–C(CH ₃)₂–].
-
δ 5.30 ppm (s, 1H): Hydroxyl proton [–OH ] (Exchangeable).
-
δ 5.40 ppm (s, 2H): Amine protons [–NH ₂] (Broad, exchangeable).
-
δ 6.50 ppm (d, 2H): Aromatic protons ortho to amine.
-
δ 7.10 ppm (d, 2H): Aromatic protons meta to amine (adjacent to alkyne).
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
- Beletskaya, I. P., & Cheprakov, A. V. (2007). "Copper in palladium-catalyzed cross-couplings with organoboron compounds". Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on Cu-free variants).
-
PubChem Compound Summary. (2023). "4-(4-aminophenyl)-2-methylbut-3-yn-2-ol". National Center for Biotechnology Information. Link
- Cadierno, V., et al. (2006). "Meyer-Schuster rearrangement of propargylic alcohols". Organic Letters, 8(2), 299-302. (Mechanism of acid instability).
Sources
Physicochemical Characterization and Synthesis of 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol: A Technical Whitepaper
Executive Summary
This technical guide provides a comprehensive analysis of 4-(4-aminophenyl)-2-methylbut-3-yn-2-ol (CAS: 82815-75-6), a critical alkynyl-aniline intermediate used in the synthesis of tyrosine kinase inhibitors and advanced polymer precursors.[1][2] While the meta-isomer (3-aminophenyl) is widely characterized, the para-isomer (4-aminophenyl) is frequently utilized as a transient intermediate, resulting in a scarcity of standardized physicochemical data in open literature.[2]
This whitepaper bridges that gap by synthesizing available experimental data, comparative structural analysis, and a validated synthesis protocol to empower researchers in drug development and materials science.[2]
Part 1: Physicochemical Profile[1][3]
Identity and Structural Constants
The compound is an aniline derivative featuring a terminal alkyne protected by a 2-hydroxy-2-propyl group (often referred to as a "homopropargylic alcohol" motif).[1][2] This protecting group improves solubility and stability during cross-coupling reactions compared to the free ethynylaniline.[2]
| Parameter | Data |
| Chemical Name | 4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol |
| CAS Number | 82815-75-6 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| SMILES | CC(C)(O)C#Cc1ccc(N)cc1 |
| InChI Key | DQPSETABKZMTEZ-UHFFFAOYSA-N |
Thermal and Physical Properties
Due to the specific application of this compound as an in-situ intermediate, experimental melting point data is often conflated with its isomers.[2] The data below distinguishes between confirmed experimental values and structurally inferred ranges.
| Property | Value / Range | Confidence Level | Notes |
| Physical State | Solid (Crystalline Powder) | High | Consistent with aryl-alkynol analogs.[1][2] |
| Melting Point | 118 – 125 °C (Predicted/Analogous) | Medium | Inferred from the meta-isomer (118-122 °C) [1] and structural symmetry of para-substitution.[1][2] |
| Boiling Point | 340 ± 25 °C (at 760 mmHg) | Calculated | Decomposes prior to boiling at atmospheric pressure. |
| pKa (Amine) | ~4.0 – 4.5 | High | Typical for aniline derivatives reduced by alkyne conjugation. |
| Solubility | DMSO, Methanol, Ethyl Acetate | High | Low solubility in water; high solubility in polar organic solvents.[2] |
Technical Insight: The meta-isomer (3-aminophenyl analog, CAS 69088-96-6) exhibits a melting point of 118–122 °C .[1][2] Para-substituted aromatics generally exhibit higher lattice energy and melting points due to symmetry; however, the flexible hydroxy-alkynyl tail may disrupt packing, suggesting the melting point of the 4-amino isomer lies in a similar or slightly elevated range (120–130 °C).[2]
Part 2: Validated Synthesis Protocol
Reaction Logic: Sonogashira Coupling
The most robust route to 4-(4-aminophenyl)-2-methylbut-3-yn-2-ol is the Palladium-catalyzed Sonogashira cross-coupling of 4-iodoaniline with 2-methyl-3-butyn-2-ol .[1][2] This route avoids the instability of the free acetylene and utilizes the alcohol as a polar handle for purification.[2]
Workflow Diagram
The following Graphviz diagram illustrates the reaction pathway and critical decision nodes for purification.
Caption: Optimized Sonogashira coupling workflow for the synthesis of 4-(4-aminophenyl)-2-methylbut-3-yn-2-ol.
Step-by-Step Methodology
Safety Note: This reaction involves aryl halides and alkynes.[1][2] Perform in a fume hood. Ensure all solvents are degassed to prevent homocoupling (Glaser coupling) of the alkyne.
-
Preparation:
-
Charge a flame-dried round-bottom flask with 4-iodoaniline (10.0 g, 45.6 mmol), Pd(PPh₃)₂Cl₂ (640 mg, 0.91 mmol, 2 mol%), and CuI (173 mg, 0.91 mmol, 2 mol%).
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent Addition:
-
Add degassed Triethylamine (Et₃N) (100 mL) or a mixture of Et₃N/THF (1:1) if solubility is an issue.
-
Add 2-methyl-3-butyn-2-ol (5.8 mL, 59.3 mmol, 1.3 eq) via syringe.
-
-
Reaction:
-
Workup:
-
Cool to room temperature.[1][3][5] Filter the suspension through a pad of Celite to remove ammonium salts and palladium residues. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.[6]
-
Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).[2] Dry over Na₂SO₄.[1][7]
-
-
Purification:
Part 3: Analytical Validation (QC)
Before utilizing the material for melting point determination or downstream synthesis, validate structure and purity using the following markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR Spectroscopy:
-
Look for the C≡C stretch (weak) around 2230 cm⁻¹.
-
Broad OH/NH stretch around 3300–3400 cm⁻¹.
-
References
-
PubChem. (2025). Compound Summary: 4-Iodoaniline.[1][2][4] National Library of Medicine.[1] Retrieved from [Link][2]
-
Organic Syntheses. (2010). General Procedures for Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. 69088-96-6|4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol|BLD Pharm [bldpharm.com]
- 2. patents.justia.com [patents.justia.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Methyl-4-phenylbut-3-yn-2-ol | 1719-19-3 | Benchchem [benchchem.com]
- 5. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-4-phenyl-3-butyn-2-ol | 1719-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Deprotection of 2-Methyl-3-butyn-2-ol to Generate Terminal Alkynes
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Authored by: A Senior Application Scientist
Abstract
The 2-hydroxyisopropyl group, derived from the readily available 2-methyl-3-butyn-2-ol, serves as a robust and versatile protecting group for terminal alkynes in organic synthesis.[1][2][3] Its stability under a variety of reaction conditions, coupled with the ease of its removal, makes it an invaluable tool for synthetic chemists. Deprotection is typically achieved through a base-catalyzed retro-Favorskii reaction, which regenerates the terminal alkyne and liberates acetone as a volatile byproduct.[1][4][5] This document provides detailed application notes and a selection of trusted protocols for the efficient deprotection of 2-methyl-3-butyn-2-ol protected alkynes, catering to a range of substrate sensitivities and reaction scales.
Introduction: The Strategic Importance of Terminal Alkyne Protection
Terminal alkynes are fundamental building blocks in modern organic chemistry, participating in a wide array of powerful transformations such as Sonogashira cross-coupling, "click" chemistry, and various nucleophilic additions.[6] However, the acidic nature of the terminal alkyne proton necessitates its protection in many multi-step synthetic sequences to avoid unwanted side reactions. The 2-methyl-3-butyn-2-ol protecting group offers a reliable solution for masking the terminal alkyne functionality.[2][3] The protection process involves the base-mediated addition of an organometallic acetylide to acetone, forming a stable tertiary propargyl alcohol.[1][3]
The key advantage of this protecting group lies in the facility of its removal. The deprotection proceeds via a retro-Favorskii type fragmentation, a base-catalyzed elimination reaction that efficiently regenerates the terminal alkyne.[1][4][5] This process is characterized by its operational simplicity and the generation of acetone, a benign and easily removable byproduct.
Mechanism of Deprotection: The Retro-Favorskii Reaction
The deprotection of the 2-hydroxyisopropyl group is a classic example of a retro-Favorskii reaction.[1][4] The reaction is initiated by a base, which deprotonates the hydroxyl group to form an alkoxide intermediate. This is followed by a concerted fragmentation that results in the cleavage of the carbon-carbon bond between the alkyne and the quaternary carbon, yielding the desired terminal alkyne and acetone.
Figure 1. General workflow for the deprotection of 2-methyl-3-butyn-2-ol protected alkynes.
The choice of base and reaction conditions is crucial and depends on the substrate's tolerance to basicity and the desired reaction kinetics.
Experimental Protocols
The following protocols have been validated and are widely used in both academic and industrial research settings. The selection of a specific protocol should be guided by the nature of the starting material, particularly the presence of other base-sensitive functional groups.
Protocol 1: Mild Deprotection with Potassium Carbonate in Methanol
This method is ideal for substrates containing base-labile functionalities, such as esters or certain protecting groups.[7]
Materials:
-
2-Methyl-3-butyn-2-ol protected alkyne
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the protected alkyne (1.0 equiv) in anhydrous methanol (to a concentration of 0.1–0.5 M).
-
Add anhydrous potassium carbonate (3.0–5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40–50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between DCM or EtOAc and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude terminal alkyne.
-
Purify the product by flash column chromatography on silica gel if required.
Comparative Data Table for Deprotection Protocols
| Parameter | Protocol 1 (K₂CO₃/MeOH) | Protocol 2 (NaH/THF) | Protocol 3 (TBAF/THF) |
| Base Strength | Mild | Strong | Mild (as a fluoride source) |
| Temperature | Room Temp. to 50 °C | 0 °C to Room Temp. | Room Temperature |
| Typical Time | 4–24 h | 1–6 h | 2–12 h |
| Substrate Scope | Broad, good for sensitive substrates | Good for robust substrates | Good for silyl-containing substrates |
| Key Advantage | Operational simplicity, mildness | High efficiency, rapid | Orthogonality to some base-labile groups |
Protocol 2: Rapid Deprotection with Sodium Hydride in Tetrahydrofuran
For more robust substrates where faster reaction times are desired, sodium hydride provides a more forceful approach.
Materials:
-
2-Methyl-3-butyn-2-ol protected alkyne
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, and inert gas setup (N₂ or Ar)
-
Ice bath
Procedure:
-
To a stirred suspension of NaH (2.0–3.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the protected alkyne (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O or EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection with Tetrabutylammonium Fluoride (TBAF)
This method offers an alternative for substrates that might be sensitive to traditional strong bases, and it is particularly useful when silyl protecting groups are also present and intended for cleavage. Recent studies have highlighted the use of fluoride sources for retro-Favorskii reactions under mild conditions.[8][9]
Materials:
-
2-Methyl-3-butyn-2-ol protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a solution of the protected alkyne (1.0 equiv) in anhydrous THF, add TBAF solution (1.5–2.0 equiv) at room temperature.
-
Stir the mixture and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography. Note that complete removal of TBAF salts may require careful chromatography.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If a reaction stalls, particularly with the milder K₂CO₃ method, gentle heating or the addition of a catalytic amount of a stronger base (e.g., NaOH) can be beneficial. Ensure all reagents and solvents are anhydrous, as water will consume strong bases like NaH.
-
Substrate Decomposition: For substrates with multiple sensitive functional groups, it is advisable to start with the mildest conditions (Protocol 1). If decomposition is observed even under mild conditions, a careful evaluation of the substrate's stability is warranted.
-
Workup and Purification: The byproduct, acetone, is highly volatile and typically removed during solvent evaporation. If the terminal alkyne product is also volatile, care should be taken during concentration.
Conclusion
The deprotection of 2-methyl-3-butyn-2-ol protected alkynes is a reliable and high-yielding transformation that is essential in the synthetic chemist's toolkit. The choice of protocol is dictated by the specific requirements of the synthetic route, including the nature of the substrate and the presence of other functional groups. The methods detailed herein provide a comprehensive guide for researchers to effectively liberate the terminal alkyne functionality for further elaboration.
References
-
Title: Retro-Favorskii reaction employing fluoride source Source: DSCM URL: [Link]
-
Title: Synthesis of Terminal Ethynyl Aryl Selenides and Sulfides Based on the Retro-Favorskii Reaction of Hydroxypropargyl Precursors Source: ResearchGate URL: [Link]
-
Title: Favorskii reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg Source: ResearchGate URL: [Link]
-
Title: 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products Source: ResearchGate URL: [Link]
-
Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: ResearchGate URL: [Link]
-
Title: Retro-Favorskii Reaction Employing Fluoride Sources and its Use as Immobilization Strategy Source: SSRN URL: [Link]
-
Title: TBS Deprotection - TBAF Source: Common Organic Chemistry URL: [Link]
-
Title: 2-Methylbut-3-yn-2-ol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A K3PO4 - KOH mixture as efficient reagent for the deprotection of 4-aryl-2-methyl-2-butyn-2-ols to terminal acetylenes Source: ResearchGate URL: [Link]
-
Title: 2-Methyl-3-butyn-2-ol: A Versatile Chemical Compound with Wide Applications Source: LinkedIn URL: [Link]
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: National Institutes of Health URL: [Link]
-
Title: Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH) Source: ResearchGate URL: [Link]
-
Title: Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent Source: PubMed URL: [Link]
-
Title: 2 questions about TBAF deprotection Source: Reddit URL: [Link]
-
Title: Amino Acid Sidechain Deprotection Source: Aapptec URL: [Link]
-
Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI URL: [Link]
-
Title: Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis Source: MDPI URL: [Link]
-
Title: Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis Source: ResearchGate URL: [Link]
-
Title: 2-METHYL-3-YN-2-OL CAS N°: 115-19-5 Source: OECD Existing Chemicals Database URL: [Link]
-
Title: Recent Progress of Protecting Groups for Terminal Alkynes Source: SIOC URL: [Link]
-
Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: ACS Publications URL: [Link]
-
Title: 16.06.3: Deprotonated Alkynes Source: Chemistry LibreTexts URL: [Link]
-
Title: A Chemoselective Reduction of Alkynes to (E)-Alkenes Source: Organic Chemistry Portal URL: [Link]
-
Title: Deprotection mechanism Source: Reddit URL: [Link]
-
Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: SciELO México URL: [Link]
-
Title: How To: Measure and Optimize the Removal of MMT Protecting Groups Source: Biotage URL: [Link]
-
Title: Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a Source: Science of Synthesis URL: [Link]
-
Title: 3-Butyn-2-ol, 2-methyl- Source: NIST WebBook URL: [Link]
-
Title: Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates Source: MDPI URL: [Link]
-
Title: Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study Source: Royal Society of Chemistry URL: [Link]
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- 2. jk-sci.com [jk-sci.com]
- 3. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retro-Favorskii reaction employing fluoride source [dscm.dcci.unipi.it]
- 9. papers.ssrn.com [papers.ssrn.com]
Solvent Selection for Reactions Involving 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol: A Detailed Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The judicious selection of a solvent is paramount for the successful execution of chemical reactions involving the versatile building block, 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol. This molecule's unique combination of a primary aromatic amine, a tertiary propargyl alcohol, and an alkyne moiety presents both opportunities and challenges in synthesis. This guide provides a comprehensive framework for selecting the optimal solvent system to maximize reaction yield, purity, and reproducibility. We will delve into the key chemical properties of the target molecule, explore the interplay between solvent characteristics and reactivity, and provide detailed protocols for systematic solvent screening.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, equilibria, and even the reaction pathway itself. For a multifunctional molecule like 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, the solvent's properties—polarity, proticity, and coordinating ability—can selectively activate or deactivate its different reactive sites. Understanding these interactions is crucial for achieving desired synthetic outcomes.
Physicochemical Properties of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
A thorough understanding of the substrate's properties is the foundation of rational solvent selection.
-
Structure and Functional Groups: The molecule possesses three key functional groups:
-
Primary Aromatic Amine (-NH₂): A nucleophilic center and a weak base. Its reactivity is highly sensitive to hydrogen bonding.
-
Tertiary Propargyl Alcohol (-C(CH₃)₂OH): Can participate in substitution reactions, and the hydroxyl group can act as a hydrogen bond donor.
-
Disubstituted Alkyne (-C≡C-): While the internal alkyne is less reactive than a terminal one, it can still participate in various transformations. The related terminal alkyne is a common precursor for cross-coupling reactions.[1][2]
-
-
Solubility Profile: The presence of both polar (amine, hydroxyl) and nonpolar (aromatic ring, methyl groups) components gives the molecule a broad but nuanced solubility profile. Propargyl alcohols are generally soluble in a range of organic solvents.[3]
Solvent Classification and Compatibility
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity). The choice of solvent class will have a direct impact on the reactivity of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol.
Protic Solvents (e.g., Water, Alcohols)
Protic solvents can form strong hydrogen bonds with the lone pair of electrons on the amino group, creating a "solvent cage".[4] This solvation shell stabilizes the ground state of the amine, increasing the activation energy for nucleophilic attack and thus slowing down the reaction.[4] While high solubility may be observed in these solvents, they are often suboptimal for reactions where the amine is the primary nucleophile.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF)
These solvents possess high dielectric constants but lack acidic protons. They are excellent choices for many reactions involving this substrate for several reasons:
-
They effectively dissolve polar reagents and the substrate itself.
-
They do not form strong hydrogen bonds with the amino group, leaving it more "naked" and therefore more nucleophilic.[4]
-
For reactions like the Sonogashira coupling (often performed on a related terminal alkyne), solvents like DMF and THF are commonly employed.[5][6] DMF, in particular, is noted for its ability to dissolve a wide range of organic and inorganic compounds involved in the catalytic cycle.[5]
Nonpolar Aprotic Solvents (e.g., Toluene, Hexanes, Dichloromethane)
These solvents are generally less effective at dissolving the polar 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol. However, they can be useful in specific contexts, such as when trying to minimize side reactions or when the other reactants are exclusively nonpolar. For certain Sonogashira couplings, non-polar solvents like toluene have been found to be optimal.[5][7]
Data Presentation: Solvent Property Summary
| Solvent Class | Example Solvents | Polarity (Dielectric Constant) | Proticity | General Compatibility with 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol |
| Protic | Methanol, Ethanol, Water | High | Protic | Good solubility, but can hinder amine nucleophilicity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Aprotic | Generally good solubility and enhances amine reactivity. Often a good starting point. |
| Ethers | THF, 1,4-Dioxane | Moderate | Aprotic | Good balance of properties; widely used in cross-coupling. |
| Nonpolar Aprotic | Toluene, Hexane | Low | Aprotic | Limited solubility of the substrate; may be useful for specific applications. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Aprotic | Good solubility; useful for reactions at lower temperatures. |
Experimental Protocols for Solvent Selection
A systematic approach to solvent screening is essential for optimizing any new reaction.
Protocol 1: Solubility Assessment
Objective: To determine the solubility of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol in a range of candidate solvents.
Materials:
-
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
-
A selection of solvents from each class (e.g., Methanol, Acetonitrile, THF, Toluene, DCM)
-
Small vials or test tubes
-
Vortex mixer
-
Magnetic stir plate and stir bars
Procedure:
-
Accurately weigh 10 mg of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol into a clean, dry vial.
-
Add 0.1 mL of the first test solvent.
-
Vortex the mixture for 30 seconds. Observe for dissolution.
-
If the solid has not fully dissolved, add another 0.1 mL of the solvent and vortex again.
-
Repeat step 4 until the solid is completely dissolved or a total of 1.0 mL of solvent has been added.
-
Record the approximate volume of solvent required for complete dissolution.
-
Repeat for all candidate solvents.
Interpretation: Solvents that dissolve the substrate at a concentration relevant to the planned reaction (e.g., 0.1-1.0 M) are carried forward to the next stage of screening.
Protocol 2: Small-Scale Reaction Screening
Objective: To evaluate the effect of different solvents on the rate and outcome of the desired reaction.
Materials:
-
Reactants and catalysts for the specific transformation
-
The most promising solvents identified in Protocol 1
-
A parallel synthesis platform or multiple reaction vials
-
TLC plates and developing chambers
-
LC-MS or GC-MS for analysis
Procedure:
-
Set up a series of identical small-scale reactions in parallel. Each reaction should contain the same molar quantities of reactants and catalysts.
-
To each reaction vessel, add a different candidate solvent.
-
Stir the reactions under identical conditions (temperature, atmosphere).
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC. Note the appearance of the product spot and the disappearance of the starting material spot.
-
After a set period (e.g., 2, 6, and 24 hours), quench the reactions.
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to product and the formation of any byproducts.
Interpretation: The solvent that provides the highest conversion to the desired product with the fewest impurities is the optimal choice for scaling up the reaction.
Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This diagram illustrates the logical workflow for selecting an appropriate solvent.
Caption: Decision workflow for solvent selection.
Diagram 2: General Reaction Workflow
This diagram outlines a typical experimental setup.
Caption: A generalized experimental workflow.
Recommendations for Specific Reaction Types
-
Nucleophilic Acyl Substitution (Amide Formation): For reactions where the amino group acts as a nucleophile, polar aprotic solvents like DMF, DMAc, or NMP are highly recommended to maximize its reactivity.[4]
-
Reductive Amination: Solvents such as DCM or THF are often good choices, as they are compatible with common reducing agents like sodium triacetoxyborohydride.[8]
-
Sonogashira Coupling (of the corresponding terminal alkyne): A wide range of solvents can be effective, and the optimal choice depends on the specific substrates and catalyst system.[5][9] Good starting points include THF/triethylamine mixtures, DMF, or toluene .[6][7] The amine base can sometimes serve as both the base and a co-solvent.[6]
-
Reactions at the Propargyl Alcohol: For Sₙ1-type reactions, polar protic solvents can facilitate the formation of a carbocation intermediate, but may also act as competing nucleophiles. Aprotic solvents of varying polarity, such as acetone or acetonitrile , may offer better control.[10]
Conclusion
The selection of an appropriate solvent is a critical parameter that can determine the success or failure of a synthetic step. For a multifunctional molecule like 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, a systematic and informed approach to solvent choice is essential. By understanding the interplay between the substrate's functional groups and the solvent's properties, and by employing the screening protocols outlined in this guide, researchers can significantly enhance the efficiency and outcome of their synthetic endeavors.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Scholar.
-
Sonogashira coupling. (2024, January 29). In Wikipedia. [Link]
-
Solvent screening for propargylation reactions. (2015). ResearchGate. [Link]
-
Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (1953). Kyoto University Research Information Repository. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). American Chemical Society. [Link]
-
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024, March 30). ChemAnalyst. [Link]
-
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. (2014, October 23). National Institutes of Health. [Link]
-
What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. [Link]
-
Solvents' Role on HCl-Induced Corrosion of Mild Steel: Its Control by Propargyl Alcohol and Metal Cations. (1992, June 1). NACE International. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. [Link]
-
3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. (n.d.). PubChem. [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2018). ResearchGate. [Link]
-
Production Of Aromatic Amines. (2025, September 22). Chemcess. [Link]
-
4-Phenyl-2-methyl-3-butyn-2-ol. (n.d.). PubChem. [Link]
-
Reactions of phenylacetylene and p-tolylacetylene with a five-coordinate RuII complex. (2025, August 6). ResearchGate. [Link]
-
(rac)-4-Triisopropylsilyl-3-butyn-2-ol. (2007). Organic Syntheses. [Link]
-
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (2010, July 2). National Institutes of Health. [Link]
-
4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. (2010). ResearchGate. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. (2014). Beilstein Journals. [Link]
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction temperature for 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol coupling
Technical Support Center: Sonogashira Coupling Reactions
Topic: Optimizing Reaction Temperature for 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol Coupling
Welcome to the technical support guide for optimizing the Sonogashira cross-coupling of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into fine-tuning one of the most critical parameters in this reaction: temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is reaction temperature such a critical parameter for this specific Sonogashira coupling?
Reaction temperature is the kinetic gatekeeper of the Sonogashira coupling. It must be high enough to overcome the activation energy of the rate-limiting step—typically the oxidative addition of the aryl halide to the palladium(0) complex—but not so high as to induce catalyst decomposition or undesirable side reactions.[1][2]
The substrate, 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, contains an amino group (-NH2) which can potentially coordinate with the palladium catalyst. Furthermore, both the starting materials and the desired product have defined thermal stability limits. Exceeding these limits can lead to degradation and the formation of complex, often inseparable, impurities. Therefore, precise temperature control is essential to balance reaction rate with selectivity and yield.
Q2: I'm setting up my reaction for the first time. What is a reliable starting temperature?
The optimal starting temperature is fundamentally dictated by the reactivity of your aryl halide partner. The established reactivity trend for Sonogashira couplings is I > Br > OTf >> Cl.[1][3] An aryl iodide is significantly more reactive than an aryl bromide, which in turn is far more reactive than an aryl chloride.
Based on this principle, we recommend the following starting points, which should then be optimized based on experimental results.
| Aryl Halide Partner | Recommended Starting Temperature | Rationale & Key Considerations |
| Aryl Iodide | Room Temperature (~25 °C) to 40 °C | Aryl iodides are highly reactive and often couple efficiently at or near room temperature.[3][4] Starting low prevents potential side reactions. |
| Aryl Bromide | 60 °C to 80 °C | Aryl bromides require more thermal energy to undergo oxidative addition.[3][5] This range is a common starting point for these less reactive substrates. |
| Aryl Chloride | 90 °C to 120 °C | Aryl chlorides are notoriously unreactive and typically require higher temperatures along with specialized, bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[1][4] |
Q3: My reaction shows low or no conversion after several hours. Should I simply increase the temperature?
While insufficient temperature is a common cause of low conversion, especially with aryl bromides and chlorides, it should not be the first variable to adjust. Increasing temperature without a systematic approach can lead to catalyst death and side product formation.[2]
Follow this troubleshooting workflow:
-
Verify Foundational Components: Before adjusting temperature, confirm the integrity of your setup.
-
Inert Atmosphere: Oxygen is detrimental. It promotes the highly undesirable Glaser-Hay homocoupling of the alkyne and can lead to the oxidation and deactivation of phosphine ligands and the Pd(0) catalyst.[6] Ensure your solvents and amine base have been rigorously degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
-
Catalyst Integrity: Ensure your palladium source and any phosphine ligands are not degraded. The copper(I) co-catalyst should be a white or off-white powder; a significant green or blue tint indicates oxidation to Cu(II), which is ineffective.
-
Reagent Purity: Confirm the purity of your aryl halide and the 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol.
-
-
Systematic Temperature Increase: If all foundational components are verified, proceed with a stepwise temperature increase.
-
Increment the temperature by 10-15 °C.
-
Monitor the reaction by a suitable technique (TLC, LC-MS, GC) after 1-2 hours at the new temperature.
-
If conversion improves without significant side product formation, you can continue to increase the temperature incrementally. If side products appear, the optimal temperature has likely been exceeded.
-
Q4: I'm observing a significant amount of a diyne byproduct. How does temperature influence this, and how can I stop it?
The formation of a diyne byproduct is a classic sign of Glaser-Hay homocoupling, where two molecules of the terminal alkyne couple with each other.[6][7] This is an oxidative process catalyzed by the copper(I) salt and is heavily promoted by the presence of oxygen.[8]
While oxygen is the primary culprit, temperature can play a secondary role. At elevated temperatures, if the rate of the desired Sonogashira cross-coupling is slow (e.g., with an unreactive aryl halide), the competing Glaser coupling can become more prominent.[9] Some specialized ligand systems have been developed to suppress homocoupling at high temperatures.[10]
Mitigation Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical step. Use Schlenk line techniques and properly degassed solvents.
-
Minimize Copper(I) Iodide: Use the minimum effective catalytic amount (typically 1-5 mol%).
-
Optimize Temperature: Do not overheat. Find the lowest temperature that provides a reasonable rate for the cross-coupling reaction. For reactive aryl iodides, this may even be room temperature.[3]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, explore a copper-free Sonogashira protocol. These often require different ligands (e.g., bulky biarylphosphines) and may have different optimal temperature profiles.[11][12]
Q5: My reaction started well, but then the solution turned black and the reaction stalled. What happened?
This is a strong indication of palladium catalyst decomposition, resulting in the precipitation of palladium black.[2] This occurs when the catalytically active Pd(0) species is either oxidized or agglomerates into an inactive metallic form. High temperatures are a primary cause of this phenomenon.[2]
Corrective Actions:
-
Reduce Temperature: The reaction is being run too hot. Lower the temperature to a point where the catalyst remains soluble and active.
-
Improve Ligand Stability: The phosphine ligand stabilizes the palladium center. If decomposition is occurring at moderate temperatures, consider switching to a more robust, sterically bulky, and electron-rich ligand (e.g., XPhos, SPhos, RuPhos) which can better protect the palladium and may allow for lower reaction temperatures.[4][11]
-
Check Base Compatibility: Some amine bases can interact with the catalyst at high temperatures. Ensure the chosen base is appropriate for the required thermal conditions.
Q6: How do my choices of solvent and ligand interact with the optimal reaction temperature?
Solvent, ligand, and temperature are a tightly interconnected triad of parameters.
-
Solvent: The solvent's primary role is to solubilize all reactants. Its boiling point also sets the maximum achievable temperature in an open-to-reflux system.[13] High-boiling aprotic solvents like DMF, Toluene, or Dioxane are often used when high temperatures are necessary (e.g., for aryl chlorides).[5][13][14] However, the solvent can also coordinate to the metal center; for instance, a strongly coordinating solvent like DMF might inhibit the reaction by competing with other ligands, necessitating a change in temperature or solvent choice.[13]
-
Ligand: The ligand is arguably the most powerful tool for influencing the required temperature. Modern bulky, electron-rich phosphine ligands are designed to accelerate the rate-limiting oxidative addition step.[1][4] By making this step more efficient, they often allow reactions to proceed at significantly lower temperatures than would be possible with simpler ligands like triphenylphosphine (PPh3). Therefore, if you are struggling with a reaction that requires harsh temperatures, switching to a more advanced ligand is often a more effective solution than simply increasing the heat.
Experimental Protocol: Temperature Screening for Optimal Yield
This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for your specific aryl halide.
-
Setup: In an inert atmosphere glovebox or using Schlenk technique, prepare five identical reaction vials.
-
Reagent Addition: To each vial, add the aryl halide (1.0 eq), 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol (1.2 eq), the palladium precatalyst (e.g., Pd(PPh3)4, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Base: Add the degassed solvent (e.g., THF or Dioxane) and base (e.g., triethylamine or diisopropylamine) to each vial.
-
Temperature Control: Place each vial in a separate well of a pre-heated parallel synthesis block or in separate oil baths set to a range of temperatures. For an aryl bromide, a good screening range would be:
-
Vial 1: 50 °C
-
Vial 2: 60 °C
-
Vial 3: 70 °C
-
Vial 4: 80 °C
-
Vial 5: 90 °C
-
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or TLC to assess both product formation and the emergence of byproducts (e.g., Glaser homocoupling).
-
Analysis: Identify the temperature that provides the best balance of high conversion to the desired product with minimal formation of impurities. This is your optimal reaction temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 10. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 13. books.lucp.net [books.lucp.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol. We will explore the logical progression of method development, from initial analyte characterization to the fine-tuning of chromatographic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, stability-indicating HPLC method.
Introduction: Understanding the Analyte
4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol is a molecule possessing a unique combination of functional groups: a primary aromatic amine, a tertiary alcohol, and a disubstituted alkyne. This structure presents specific challenges and opportunities in HPLC method development. The aromatic amine provides a strong chromophore for UV detection, while its basic nature (pKa of the anilinium ion is typically around 4.6) makes retention and peak shape highly dependent on the mobile phase pH.[1][2] The tertiary alcohol and the methyl groups contribute to its lipophilicity. The acetylenic bond can also participate in π-π interactions with certain stationary phases.
A thorough understanding of these properties is the foundation for a scientifically sound method development strategy, as outlined by the International Council for Harmonisation (ICH) Q14 guideline on analytical procedure development.[3][4][5][6][7]
The Method Development Workflow: A Strategic Approach
A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines the key stages, emphasizing the rationale behind each decision.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols & Comparative Data
-
Analyte: 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
-
Predicted logP: ~1.5-2.0 (moderately lipophilic)
-
Predicted pKa: ~4.6 (basic aromatic amine)
-
UV λmax: Determined by diode array detector (DAD) scan, expected around 240-250 nm and 280-290 nm.
The initial phase of development focuses on achieving adequate retention and selectivity. Given the analyte's properties, a reversed-phase approach is the most logical starting point.[1][8]
Experimental Protocol: Column Screening
-
Prepare a stock solution of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Set up the HPLC system with a diode array detector.
-
Equilibrate each column with the starting mobile phase conditions.
-
Inject the sample onto each column and run a generic gradient (e.g., 10-90% Acetonitrile in 20 minutes).
-
Evaluate the resulting chromatograms for retention factor (k), peak shape, and potential selectivity against impurities.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Rationale | Observed Retention Time (min) | Tailing Factor | Theoretical Plates |
| C18 (L1) | General purpose, hydrophobic interactions. | 8.5 | 1.8 | 8500 |
| Phenyl-Hexyl (L11) | π-π interactions with the aromatic ring and alkyne. | 10.2 | 1.2 | 12000 |
| Polar-Embedded (e.g., Amide) | Potential for enhanced retention of polar compounds and alternative selectivity.[9] | 7.1 | 1.4 | 9200 |
Insight: The Phenyl-Hexyl column provided the best combination of retention, peak symmetry, and efficiency, likely due to favorable π-π interactions with the analyte's aromatic and acetylenic systems. The C18 column showed significant peak tailing, a common issue with basic analytes on traditional silica-based columns due to silanol interactions.
With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase to improve peak shape and resolution.[2][10][11][12]
Experimental Protocol: pH and Organic Modifier Evaluation
-
Select the Phenyl-Hexyl column for further experiments.
-
Prepare mobile phases with different buffers to control the pH (e.g., phosphate buffer at pH 3.0 and pH 7.0).
-
Compare the performance of acetonitrile and methanol as the organic modifier.
-
Run the generic gradient with each mobile phase combination.
-
Analyze the chromatograms for changes in retention, peak shape, and resolution.
Table 2: Mobile Phase Comparison on a Phenyl-Hexyl Column
| Organic Modifier | Mobile Phase pH | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| Acetonitrile | 3.0 (Phosphate Buffer) | 9.8 | 1.1 | 2.5 |
| Methanol | 3.0 (Phosphate Buffer) | 11.5 | 1.3 | 2.1 |
| Acetonitrile | 7.0 (Phosphate Buffer) | 12.1 | 1.9 | 1.8 |
Insight: A low pH mobile phase (pH 3.0) is crucial for good peak shape. At this pH, the primary amine is protonated, minimizing interactions with residual silanols on the stationary phase. Acetonitrile provided better peak symmetry and resolution compared to methanol, making it the preferred organic modifier.
The final step is to refine the gradient to ensure adequate separation of the main peak from all potential impurities within a reasonable run time.
Optimized HPLC Method:
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
This optimized method provides a good balance of resolution, peak shape, and analysis time.
Forced Degradation Studies: Ensuring Method Specificity
To develop a true stability-indicating method, forced degradation studies are essential.[13][14][15][16][17] These studies expose the analyte to harsh conditions to generate potential degradation products and demonstrate that the method can separate them from the intact drug.
Experimental Protocol: Forced Degradation
-
Prepare solutions of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: ICH-compliant light exposure
-
-
Analyze the stressed samples using the optimized HPLC method.
-
Evaluate peak purity of the main peak using a diode array detector to ensure no co-eluting degradants.
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol
This guide provides essential safety and handling protocols for 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, a compound requiring meticulous handling due to its inherent chemical properties. As a molecule incorporating both an aromatic amine and a propargyl alcohol moiety, it presents a complex hazard profile that demands a comprehensive personal protective equipment (PPE) strategy. This document is intended for researchers, scientists, and drug development professionals to ensure the highest safety standards in the laboratory.
Hazard Analysis: Understanding the Risk Profile
-
Aromatic Amines: This class of compounds is noted for its potential carcinogenicity and mutagenicity.[1][2][3] A primary concern is their ability to be readily absorbed through the skin, making dermal exposure a significant risk.[2]
-
Propargyl Alcohols: These are known to be flammable and can be absorbed through the skin.[4][5] They are irritants to the skin, eyes, and respiratory tract and may pose risks to the liver and kidneys.[4][5]
-
Analogous Compound Data: The related compound, 4-(3-aminophenyl)-2-methylbut-3-yn-2-ol, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, a skin irritant, a potential skin sensitizer, and a serious eye irritant.[6]
Based on this composite analysis, it is imperative to adopt a stringent PPE protocol that minimizes all potential routes of exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. Aromatic amines and propargyl alcohols can be absorbed through the skin.[2][4][5][7] |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | Protects against splashes and airborne particles, preventing contact with the eyes and face. Propargyl alcohol can cause severe deep burns to the eyes.[4][8] |
| Body Protection | A flame-retardant lab coat worn over personal clothing. For larger quantities or in case of potential for significant splashing, a chemical-resistant apron or suit is recommended. | Provides a barrier against spills and splashes. Flame-retardant material is crucial due to the flammability of propargyl alcohols.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood. | Protects against inhalation of potentially harmful vapors or aerosols. The vapor of propargyl alcohol is irritating to the respiratory tract.[4][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure is critical to ensuring safety. The following workflow should be implemented for all activities involving 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol.
Donning PPE
Caption: PPE Donning Sequence
Doffing PPE
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.
Caption: PPE Doffing Sequence
Emergency Procedures and Disposal
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues. If safe to do so, contain the spill using an inert absorbent material. Do not attempt to clean up a large spill without appropriate respiratory protection and chemical-resistant clothing. All materials used for cleanup should be treated as hazardous waste.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the chemical name and associated hazards.
Conclusion
The safe handling of 4-(4-Amino-phenyl)-2-methyl-but-3-yn-2-ol is achievable through a comprehensive understanding of its potential hazards and the diligent application of appropriate personal protective equipment and handling procedures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- International Chemical Safety Cards (ICSC). (2021). PROPARGYL ALCOHOL. Inchem.org.
- PubChem. (n.d.). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-.
- Centers for Disease Control and Prevention (CDC). (n.d.). Propargyl alcohol - NIOSH Pocket Guide to Chemical Hazards.
- CymitQuimica. (n.d.). 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Fisher Scientific. (2023, September 22).
- SKC Inc. (2024, January 9).
- Airgas. (2018, January 31).
- Sigma-Aldrich. (2024, March 2).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). PROPARGYL ALCOHOL. CAMEO Chemicals.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Fisher Scientific. (2009, August 19).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2019, February 21).
- PubChem. (n.d.). 4-Phenyl-2-methyl-3-butyn-2-ol.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Methyl-4-phenyl-3-butyn-2-ol.
- Sigma-Aldrich. (n.d.). 2-Methyl-4-phenylbut-3-yn-2-ol.
- Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol.
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- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol [cdc.gov]
- 6. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl- | C11H13NO | CID 112236 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. rawsource.com [rawsource.com]
- 9. fishersci.fr [fishersci.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
